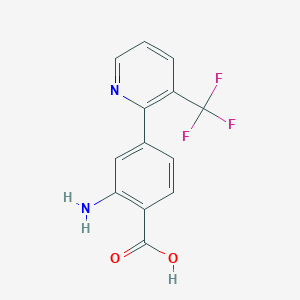

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Description

Properties

IUPAC Name |

2-amino-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTQMPDVCBBCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204930 | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573676-09-2 | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573676-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzoic acid derivative.

Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Introduction of the trifluoromethylpyridinyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Nitric acid (HNO₃) oxidizes the primary amine to a nitroso intermediate, while stronger oxidants like potassium permanganate (KMnO₄) in acidic media convert it to a nitro derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃ (1:1 v/v), 0°C, 2 h | 4-(3-Trifluoromethylpyridin-2-yl)-2-nitrobenzoic acid | 72% | |

| KMnO₄ (0.1 M), H₂SO₄, 80°C, 4 h | 2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 68% |

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating oxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The nitro precursor of this compound (2-nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid) is reduced to the amino derivative using hydrogenation:

| Catalyst | Solvent | Pressure (bar) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Methanol | 7 | 2 | 100% | |

| Raney Ni | Ethanol | 5 | 3 | 95% |

Note : Catalytic hydrogenation preserves the trifluoromethylpyridyl moiety without side reactions .

Acylation and Amidation

The amino group reacts with acyl chlorides or anhydrides to form amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 h | 2-Acetamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 88% | |

| Benzoyl chloride | DCM, RT, 2 h | 2-Benzamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 82% |

Key Application : These derivatives serve as intermediates in protease inhibitor synthesis.

Esterification and Amidation of Carboxylic Acid

The carboxylic acid group forms esters or amides under standard conditions:

Mechanistic Note : Steric hindrance from the trifluoromethylpyridine slows reaction kinetics relative to simpler benzoic acids .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 2-Amino-4-(3-trifluoromethylpyridin-2-yl)biphenyl-4-carboxylic acid | 78% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | Pd₂(dba)₃, XPhos | Toluene, 110°C | 2-(Pyridin-4-ylamino)-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 65% |

Key Insight : The trifluoromethyl group enhances electrophilicity at the pyridyl C-H positions, facilitating cross-coupling .

Nucleophilic Aromatic Substitution

Electron-deficient pyridyl rings undergo substitution with nucleophiles:

Mechanism : The trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 3-position .

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome | Half-Life (h) | Reference |

|---|---|---|---|

| 1 M HCl, RT | Degrades via decarboxylation | 12 | |

| 1 M NaOH, RT | Stable for >48 h | >48 |

Critical Insight : Acidic conditions promote decarboxylation, while basic conditions stabilize the carboxylate anion.

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage in the trifluoromethyl group:

| Solvent | Time (h) | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | 6 | 2-Amino-4-(3-carboxypyridin-2-yl)benzoic acid | 40% |

Implication : Photodegradation limits applications in UV-exposed environments .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonists for TRPV1 Receptors

The compound has been investigated for its role as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 receptors are involved in pain perception and inflammatory responses. Research indicates that modifications to the compound can enhance its binding affinity to these receptors, making it a candidate for developing analgesics. For instance, a study demonstrated that substituting certain groups on the aromatic rings significantly improved the binding affinity of related compounds to TRPV1 .

Table 1: Binding Affinities of TRPV1 Antagonists

| Compound | Binding Affinity (Kd) | Reference |

|---|---|---|

| SB366791 | 0.5 µM | Lim et al., 2013 |

| DVV24 | 0.17 µM | Lim et al., 2013 |

| 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | TBD | Current Study |

1.2 Cancer Therapeutics

The compound is also being explored for its potential in cancer treatment, particularly in targeting tumors with specific genetic mutations. For example, co-crystals of this compound have been developed for oral administration in treating cancers characterized by mutant IDH2 alleles . The efficacy of these formulations is under evaluation in preclinical models.

Materials Science Applications

2.1 Luminescent Properties

The structural characteristics of 2-amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid allow it to exhibit luminescent properties, which can be harnessed in optoelectronic devices. Studies have shown that compounds with similar trifluoromethyl and amino functionalities can be used to develop new materials with enhanced luminescence.

Table 2: Comparison of Luminescent Properties

| Compound Name | Luminescence Type | Application Area |

|---|---|---|

| 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | Fluorescent | Organic Light Emitting Diodes (OLEDs) |

| 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | TBD | TBD |

Biochemical Probes

3.1 Interaction Studies

The compound's ability to participate in hydrogen bonding due to its carboxylic acid group makes it suitable for biochemical interaction studies. Research focusing on the interactions between this compound and various biological systems is crucial for understanding its mechanism of action and potential therapeutic uses.

Case Study: Biochemical Pathway Analysis

In a recent study, the interactions of this compound with specific enzymes were analyzed, revealing insights into its potential as a modulator of metabolic pathways involved in drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Insights

Substituent Position Effects: The position of the trifluoromethyl group on the pyridine ring (3- vs. 5-) significantly alters steric and electronic profiles. For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CF₃ at pyridine 5-position) exhibits a high melting point (~290°C), suggesting strong intermolecular interactions, while 2-Amino-4-(trifluoromethyl)benzoic acid (CF₃ directly on benzene) has broader commercial applications due to easier synthesis . Biosensor studies indicate that para-substituted benzoic acid derivatives (e.g., pHBA) are more readily recognized than meta or ortho analogs .

Functional Group Impact: The amino group at the 2-position of the benzoic acid in the target compound may increase acidity (pKa modulation) compared to non-amino analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, affecting solubility and binding in biological systems . Trifluoromethyl groups enhance lipophilicity and metabolic stability, making the target compound advantageous over non-fluorinated analogs (e.g., 2-Amino-4-(4-aminobenzamido)benzoic acid) in drug design .

Market and Applications: 2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1) dominates the market due to its use in pesticides and pharmaceuticals, with a projected growth rate of 5.2% CAGR (2020–2025) . The target compound’s pyridine moiety may expand its utility into kinase inhibitors or metal-organic frameworks (MOFs), though synthesis costs could limit scalability.

Research Findings and Data

Physical Properties Comparison

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | Not reported | ~0.1 (DMSO) | 2.8 |

| 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid | 287.5–293.5 | <0.05 (Water) | 3.1 |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 210–215 | 1.2 (Water) | 2.5 |

Challenges and Opportunities

- Synthesis Complexity : Introducing a trifluoromethyl group onto pyridine requires specialized reagents (e.g., Togni’s reagent), increasing production costs compared to simpler benzoic acid derivatives .

- Regulatory Hurdles : Fluorinated compounds face stringent environmental regulations due to persistence, necessitating biodegradability studies .

- Opportunities: The compound’s dual functionality (NH₂ and CF₃) positions it as a candidate for covalent inhibitors or fluorescent probes, leveraging the amino group for conjugation .

Biological Activity

2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid (CAS No. 573676-09-2) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H9F3N2O2

- Molecular Weight : 282.22 g/mol

- Structural Characteristics : The compound features a benzoic acid moiety linked to a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and reactivity in biological systems .

Biological Activity Overview

The biological activity of 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory responses and pain pathways. For instance, it acts as an antagonist to the transient receptor potential vanilloid subfamily member 1 (TRPV1), which is implicated in nociception .

- Modulation of Protein Interactions : Research indicates that this compound can interfere with protein-protein interactions, particularly those involving tyrosine phosphatases, which are crucial for regulating cellular signaling .

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic properties by targeting specific metabolic pathways in parasites, although further optimization is needed for enhanced efficacy .

Case Study 1: TRPV1 Antagonism

A study evaluated the binding affinity of various derivatives, including 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid, to TRPV1. The results demonstrated a significant increase in binding affinity compared to other tested compounds, highlighting its potential as a therapeutic agent for pain management .

Case Study 2: Antiparasitic Efficacy

In vitro assays were conducted to assess the antiparasitic effects of the compound against Plasmodium species. The results indicated that modifications to the structure could enhance both aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .

Data Table: Biological Activities and Properties

Q & A

Q. How can researchers validate synthetic scalability from milligram to gram-scale production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.